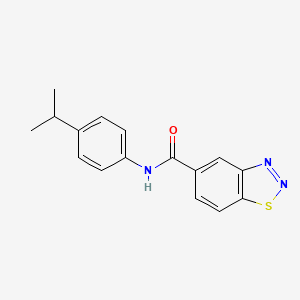

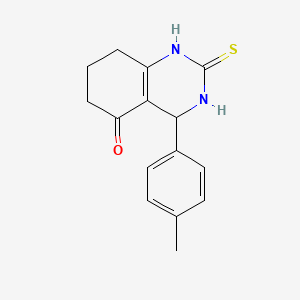

N-(4-isopropylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-isopropylphenyl)-1,2,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It is composed of an isopropylphenyl group, a benzothiadiazole group, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Applications De Recherche Scientifique

Anticancer and Antitumor Activity

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their anticancer and antitumor properties. For instance, compounds exhibiting promising anticancer activity against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, were identified, with some showing comparable GI50 values to standard drugs like Adriamycin (Tiwari et al., 2017). Another study reported the discovery of dual Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines, highlighting the potential of these compounds for oncology applications (Lombardo et al., 2004).

Antibacterial Agents

Research into benzothiazole derivatives has also uncovered their potential as antibacterial agents. Novel analogs were designed and synthesized, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).

Liquid Crystalline Behavior and Photophysical Properties

Benzothiadiazole derivatives have been studied for their liquid crystalline behavior and photophysical properties, leading to the development of fluorescent calamitic liquid crystals derived from the benzothiadiazole core. These compounds displayed attractive liquid crystalline phases and yellow photoluminescence under UV light, with higher fluorescence quantum yields in solution compared to similar benzothiadiazole derivatives (da Silva et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such as tyrosine hydroxylase , suggesting that this compound may also target enzymes involved in biochemical pathways.

Mode of Action

It is plausible that the compound interacts with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

Given the potential interaction with enzymes such as tyrosine hydroxylase , it is possible that this compound could influence pathways related to neurotransmitter synthesis or other cellular processes.

Result of Action

Based on its potential interaction with enzymes such as tyrosine hydroxylase , it is plausible that this compound could influence cellular processes related to neurotransmitter synthesis or other biochemical pathways.

Propriétés

IUPAC Name |

N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10(2)11-3-6-13(7-4-11)17-16(20)12-5-8-15-14(9-12)18-19-21-15/h3-10H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCIPKIEHUYXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321034 |

Source

|

| Record name | N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49737113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

891025-42-6 |

Source

|

| Record name | N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)

![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)

![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)

![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)